2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine
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Overview
Description
Scientific Research Applications
Metabolic Pathway Characterization
Research on compounds like 25I-NBOMe and 25I-NBOH has illuminated the metabolic pathways involving cytochrome P450 enzymes in humans. Studies have characterized the metabolism of these compounds, identifying the main enzymes responsible for their biotransformation, including CYP3A4 and CYP2D6. Such insights are crucial for understanding the pharmacokinetics and potential interactions of these compounds within the human body (Nielsen et al., 2017).
Forensic Toxicology
The identification of novel psychoactive substances (NPS) like 25X-NBOH compounds presents challenges due to their low concentrations and thermolabile nature. Advanced analytical methods, including gas chromatography-mass spectrometry with chemical derivatization, have been developed to improve the detection of these compounds in forensic samples. Such techniques are essential for accurately identifying NPS in legal and clinical contexts (Lum et al., 2020).
Neuropharmacology
Comparative studies on the neuropharmacology of NBOMe hallucinogens and their 2C counterparts have revealed their potent agonist effects on serotonin 5-HT2A receptors. This research provides a deeper understanding of the mechanisms underlying the hallucinogenic effects of these compounds, contributing to the development of potential therapeutic agents targeting the serotonergic system (Elmore et al., 2018).
Novel Synthetic Pathways
The synthesis of new compounds and their structural characterization is a fundamental aspect of chemical research. Studies have detailed the synthesis of novel 1,2,4-triazol-5-ones containing dimethoxyphenyl moieties, showcasing methodologies that can be applied to produce various pharmacologically relevant compounds. Such research not only expands the chemical repertoire but also opens up new avenues for the development of drugs with specific biological activities (Ünver et al., 2011).
Controlled Substances Regulation
The legal classification and regulation of synthetic phenethylamines, including NBOMe compounds, reflect their potential for abuse and public health risks. Regulatory actions, such as placing these compounds into Schedule I of the Controlled Substances Act, are based on scientific evidence regarding their pharmacology and toxicity. This aspect of research has significant implications for public policy and drug enforcement strategies (Federal register, 2016).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-(4-cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-11(7-8-16)10-14(18-2)15(13)19-12-5-3-4-6-12/h9-10,12H,3-8,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKKKIOLGUYFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2CCCC2)OC)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.